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Zinc,bromo(1-propylbutyl)-

Cat. No.: B12335405
M. Wt: 244.5 g/mol
InChI Key: BMIYJJRKLSBDHQ-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Organozinc Reagents

The era of organometallic chemistry dawned in 1849 with Edward Frankland's pioneering synthesis of diethylzinc. wikipedia.orgdigitellinc.comuwimona.edu.jmd-nb.infoacs.orguou.ac.in This discovery of a compound containing a direct carbon-to-metal sigma bond was a seminal moment, laying the groundwork for the development of a vast new field of chemistry and contributing to the theory of valence. digitellinc.comacs.org Frankland's original method involved the reaction of ethyl iodide with metallic zinc. wikipedia.orgresearchgate.net

Early work by Frankland and his students, such as B.F. Duppa, explored the reactivity of these new compounds, for instance, their reaction with oxalate (B1200264) esters. digitellinc.com Further significant advancements came from the laboratory of Aleksandr Mikhailovich Butlerov, where the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides was pioneered. digitellinc.com This work was extended by his students to include aldehydes and formate (B1220265) esters as carbonyl partners. digitellinc.com

A major breakthrough in the synthetic utility of organozincs was the development of the Reformatsky reaction by Sergei Nikolaevich Reformatskii. This reaction utilizes an α-haloester and zinc to form an organozinc intermediate that reacts with carbonyl compounds. wikipedia.orgdigitellinc.com This method remains a cornerstone of organic synthesis.

Despite these early successes, the reactivity of early organozinc reagents was often modest compared to the subsequently discovered Grignard and organolithium reagents, which for a time overshadowed them. wikipedia.org A renaissance in organozinc chemistry began with the development of methods to prepare highly reactive "activated" zinc, such as Rieke zinc. wikipedia.orgacs.org This innovation allowed for the direct oxidative addition of zinc to a wider range of organic halides, including those with sensitive functional groups, significantly expanding their synthetic scope. acs.orgsigmaaldrich.com

Table 1: Key Milestones in the Evolution of Organozinc Reagents

YearDiscovery/DevelopmentKey Contributor(s)Significance
1849Synthesis of diethylzincEdward FranklandBirth of organometallic chemistry. wikipedia.orgdigitellinc.comuwimona.edu.jmuou.ac.in
1873Reaction with oxalate estersFrankland & DuppaEarly exploration of reactivity. digitellinc.com
~1860sSynthesis of tertiary alcoholsAleksandr M. ButlerovExpansion of carbonyl addition reactions. digitellinc.com
1887The Reformatsky ReactionS. N. ReformatskiiA robust method for C-C bond formation. wikipedia.orgdigitellinc.com
1972Development of Rieke ZincReuben D. RiekePreparation of highly reactive zinc, enabling the synthesis of functionalized organozincs. acs.org

Significance of Primary and Secondary Alkylzinc Bromides as Versatile Carbon Nucleophiles

Primary and secondary alkylzinc bromides, including the specific compound of interest, Zinc, bromo(1-propylbutyl)-, are classified as heteroleptic organozinc reagents (RZnX). wikipedia.org Their significance stems from a unique balance of reactivity and functional group tolerance. Unlike their more reactive organolithium and Grignard counterparts, organozinc reagents are notably less basic and therefore compatible with a wide array of functional groups such as esters, ketones, and nitriles. sigmaaldrich.comnih.govacs.org This chemoselectivity is a major advantage in the synthesis of complex, polyfunctional molecules. nih.govacs.orgsci-hub.se

The compound Zinc, bromo(1-propylbutyl)- is a secondary alkylzinc bromide. Its preparation, like that of other secondary alkylzinc bromides, can be achieved through the direct insertion of activated zinc, such as Rieke zinc, into the corresponding alkyl bromide, 4-bromoheptane. acs.orgunl.edu

Table 2: Properties of Zinc, bromo(1-propylbutyl)-

PropertyValue
Chemical Name Zinc, bromo(1-propylbutyl)-
CAS Number 312693-12-2
Molecular Formula C7H15BrZn
Synonyms 4-Heptylzinc bromide, 1-Propylbutylzinc bromide

Primary and secondary alkylzinc halides serve as potent carbon nucleophiles in a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgorganic-chemistry.orgnih.gov In these reactions, the organozinc reagent transfers its alkyl group to an organic halide in the presence of a palladium or nickel catalyst, forming a new carbon-carbon bond. wikipedia.orgnih.gov The development of specialized ligands has further expanded the scope of these reactions, enabling the coupling of a wide range of primary and secondary alkyl electrophiles. nih.gov

The reactivity of alkylzinc halides can be influenced by the nature of the alkyl group. While early work sometimes showed higher reactivity for secondary organozinc reagents, in other systems, particularly those involving the presence of lithium chloride, primary organozinc reagents exhibit greater reactivity. researchgate.net

Strategic Importance in Complex Molecule Construction and Retrosynthetic Analysis

The functional group tolerance and reliable reactivity of alkylzinc halides make them strategically important in the design of synthetic routes for complex molecules, including natural products and pharmaceuticals. sci-hub.sedokumen.pub In the context of retrosynthetic analysis—the process of deconstructing a target molecule into simpler, commercially available starting materials—the use of organozinc reagents offers significant advantages. wikipedia.org

The ability to form C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds using alkylzinc halides provides a powerful tool for disconnecting complex carbon skeletons. nih.gov Because these reagents are compatible with many common functional groups, synthetic routes can be designed to be more convergent and efficient, avoiding the need for extensive protecting group manipulations that are often necessary with more reactive organometallics. nih.govsci-hub.se

For instance, a synthetic chemist can disconnect a complex target molecule at a key alkyl-aryl bond, knowing that this bond can be reliably formed late in the synthesis using a Negishi coupling between an appropriate aryl halide and a functionalized alkylzinc bromide like Zinc, bromo(1-propylbutyl)-. This allows for the independent synthesis of complex fragments that can be joined together at a later stage, a hallmark of a sophisticated and efficient synthetic strategy. The development of methods for the enantioselective addition of organozinc reagents to aldehydes has further enhanced their strategic value, allowing for the controlled construction of chiral centers. dokumen.pub

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15BrZn B12335405 Zinc,bromo(1-propylbutyl)-

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15BrZn

Molecular Weight

244.5 g/mol

IUPAC Name

zinc;heptane;bromide

InChI

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

BMIYJJRKLSBDHQ-UHFFFAOYSA-M

Canonical SMILES

CCC[CH-]CCC.[Zn+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for Bromo 1 Propylbutyl Zinc and Analogous Primary Alkylzinc Bromides

Direct Metalation Approaches

Direct metalation involves the direct reaction of an organic halide with metallic zinc. This approach is often favored for its operational simplicity.

The direct insertion of zinc metal into the carbon-halogen bond of alkyl bromides is a common and effective method for synthesizing alkylzinc bromides. researchgate.net To facilitate this reaction, which can be sluggish with unactivated zinc, various activation methods are employed.

One highly efficient procedure involves the use of zinc metal (in various forms such as dust, powder, granules, or shot) activated with a catalytic amount of iodine (1-5 mol %). nih.govorganic-chemistry.org The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMA) or tetrahydrofuran (B95107) (THF). researchgate.netorganic-chemistry.org The iodine serves to activate the zinc surface and can also facilitate the conversion of the alkyl bromide to the more reactive alkyl iodide in situ. organic-chemistry.org This method has been shown to be applicable to a wide range of unactivated primary and secondary alkyl bromides, proceeding in high yields. nih.govorganic-chemistry.org

Another effective activation method involves the use of lithium chloride (LiCl) in THF. organic-chemistry.org The presence of LiCl significantly accelerates the rate of zinc insertion into alkyl bromides, allowing the reaction to proceed at room temperature or with gentle heating. organic-chemistry.org This method is compatible with a variety of functional groups, including esters and nitriles. organic-chemistry.org The role of LiCl is thought to involve the removal of the organozinc product from the metal surface, thereby exposing fresh zinc for reaction. organic-chemistry.org

The choice of solvent can also be critical. While THF is commonly used, polar aprotic solvents like DMA or N,N-dimethylformamide (DMF) have been employed, particularly at higher temperatures (e.g., 80 °C). researchgate.netresearchgate.net However, the use of such solvents may not always be compatible with subsequent cross-coupling reactions. researchgate.net

Table 1: Conditions for Direct Insertion of Zinc into Alkyl Bromides

Zinc FormActivatorSolventTemperatureReference
Dust, powder, granule, shot1-5 mol % I₂DMA80 °C organic-chemistry.org
PowderLiClTHF25-50 °C organic-chemistry.org
Dust1-5 mol % I₂Polar aprotic solventNot specified nih.gov

Electrochemical methods offer an alternative route to organozinc halides, often under mild conditions. oup.com This technique typically involves the reduction of an organic halide at a cathode in a cell containing a sacrificial zinc anode. organic-chemistry.org

For the synthesis of arylzinc compounds, a method utilizing cobalt catalysis with a sacrificial zinc anode has been developed. organic-chemistry.org The electrolysis is carried out in a solvent such as DMF or acetonitrile (B52724) (MeCN) in the presence of a cobalt halide and pyridine. organic-chemistry.org This process is effective for aryl bromides and can be performed at room temperature. organic-chemistry.org While this method has been primarily demonstrated for aryl halides, the principles can be extended to alkyl halides.

The electrochemical approach can circumvent the need for highly reactive metals or harsh reaction conditions. oup.com The generation of "nascent zinc" through the electroreduction of a zinc salt can react with organic halides. oup.com However, this direct reaction is often limited to more reactive halides like α-bromoesters or allylic and benzylic bromides. oup.com For less reactive alkyl bromides, a catalytic system, such as the cobalt-based one mentioned, is often necessary. organic-chemistry.orgelectrochem.org The development of pyridine-free electrochemical processes has also been explored to avoid side reactions with certain electrophiles. electrochem.org

Transmetalation Routes for Bromo(1-propylbutyl)zinc Precursors

Transmetalation involves the transfer of an organic group from a more electropositive metal to zinc. This is a widely used strategy, especially when direct metalation is challenging or when the required organometallic precursor is readily available. jst.go.jpwikipedia.org

Organolithium reagents can be converted to organozinc compounds through reaction with a zinc halide, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). eolss.net The organolithium precursor is usually generated in situ from the corresponding organic halide via halogen-lithium exchange or by direct deprotonation. eolss.net

This method is powerful but can be limited by the high reactivity of the organolithium intermediate, which may not tolerate sensitive functional groups like esters or ketones unless very low temperatures are used. electrochem.org The driving force for the transmetalation is the formation of a more stable, less reactive organozinc species and a lithium halide salt. chemrxiv.org The use of complexing agents like lithium alkoxides can generate more reactive zincate species (R₃ZnLi), which can facilitate halogen-zinc exchange reactions even at room temperature. chemrxiv.orgresearchgate.net

Grignard reagents (RMgX) are perhaps the most common precursors for the synthesis of organozinc halides via transmetalation. researchgate.netresearchgate.net The reaction of a Grignard reagent with a zinc halide (e.g., ZnCl₂) is a straightforward and high-yielding method for preparing the corresponding organozinc halide. researchgate.net

This approach offers a good compromise between reactivity and functional group tolerance, as Grignard reagents are generally more tolerant of functional groups than their organolithium counterparts. rsc.org The use of iPrMgCl·LiCl, often referred to as a "turbo-Grignard" reagent, can facilitate the initial formation of the Grignard reagent from the organic halide via a halogen-magnesium exchange, which can then undergo transmetalation with a zinc salt. rsc.org

Table 2: Comparison of Transmetalation Precursors

PrecursorReactivityFunctional Group ToleranceTypical Reaction
OrganolithiumVery HighLowR-Li + ZnX₂ → R-ZnX + LiX
OrganomagnesiumHighModerateR-MgX + ZnX₂ → R-ZnX + MgX₂

While less common for the synthesis of simple alkylzinc halides, transmetalation can also occur from other organometallic compounds. For instance, organoboron compounds can undergo transmetalation to zinc, often catalyzed by a copper or base catalyst. wikipedia.org This typically involves an initial hydroboration of an alkene to form the organoborane, which is then treated with a dialkylzinc reagent. wikipedia.org

In the context of nickel-catalyzed cross-coupling reactions, aryl boronate esters have been shown to react with zinc bromide to form arylated zinc species in situ, which then participate in the catalytic cycle. d-nb.info This highlights the versatility of transmetalation reactions in generating reactive organozinc intermediates for specific applications. More recently, the transmetalation from a cobalt metallacycle to zinc has been demonstrated as a method to synthesize zinc metallacycles. chemistryviews.org

Continuous Flow Synthesis of Primary Alkylzinc Halides

Traditional batch synthesis of organozinc reagents can be hampered by issues of instability, exothermicity, and labor-intensive preparation. nih.gov Continuous flow chemistry has emerged as a powerful alternative that mitigates these challenges by enabling on-demand synthesis in a controlled environment. nih.govconsensus.app This methodology offers improved safety, reproducibility, and scalability for the production of primary alkylzinc halides. researchgate.net

In a typical continuous flow setup, a solution of an alkyl halide, such as an alkyl bromide, is passed through a heated column packed with metallic zinc. nih.govresearchgate.net This process allows for precise control over reaction parameters like temperature and residence time, leading to a clean solution of the organozinc reagent with a reproducible concentration. nih.govresearchgate.net For example, a solution of ethyl bromoacetate (B1195939) can be effectively converted to its corresponding organozinc reagent by flowing it through a zinc-packed column. nih.gov This on-demand generation minimizes the accumulation of unstable and water-sensitive organozinc compounds, a significant advantage over batch processes. nih.govresearchgate.net

The versatility of this approach has been demonstrated in the preparation of various organozinc reagents which can then be directly coupled into subsequent reactions, such as Negishi cross-couplings or Reformatsky reactions, in a continuous or semi-continuous workflow. nih.govresearchgate.net Researchers have successfully generated diverse organozinc derivatives from their corresponding alkyl halides by flowing them through a column filled with zinc metal, showcasing the method's utility in creating libraries of C(sp³)-enriched, drug-like molecules. researchgate.net

ParameterDescriptionFindingsCitation
Methodology On-demand synthesis via a packed-bed reactor.A solution of the alkyl halide is flowed through a column containing metallic zinc. nih.gov
Advantages Overcomes instability, exothermicity, and water sensitivity of reagents.Supports widespread adoption by providing safer, more reproducible synthesis. nih.govconsensus.app
Control Precise control of temperature and residence time.The temperature of the column is controlled by a heating jacket and thermocouple. nih.gov
Output Clean reagent solution with reproducible concentration.Up to 250-300 ml can be prepared at a rate of 30 ml per hour. nih.gov
Integration Can be coupled to subsequent flow or batch reactions.Enables integrated processes like Negishi or Reformatsky reactions. nih.govresearchgate.net

Influence of Reaction Conditions on Organozinc Reagent Formation and Stability

The formation and stability of organozinc reagents are highly dependent on a variety of reaction conditions. numberanalytics.com Key factors that must be optimized to ensure high yields and purity include the choice of solvent, the use of additives and ligands, and the reaction temperature. numberanalytics.com The direct insertion of zinc into the carbon-halogen bond of alkyl bromides and chlorides is a common method, but its success hinges on careful control of these parameters. beilstein-journals.orgresearchgate.net For instance, while some methods require elevated temperatures, others can proceed at room temperature with the right combination of activators and solvents. researchgate.net The stability of the formed organozinc reagent is also a critical factor for subsequent reactions, influencing both optimization and final product yield. nih.gov

The choice of solvent plays a pivotal role in the synthesis of organozinc halides, influencing reaction rates, reagent solubility, and subsequent reactivity. researchgate.netnih.gov Polar aprotic solvents are frequently employed and can significantly accelerate the reaction. nih.govorganic-chemistry.org

Tetrahydrofuran (THF) is a commonly used solvent, but reactions in THF alone can be slow or require activation of the zinc. beilstein-journals.orgnih.gov The use of more polar solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) can accelerate the oxidative addition of the organohalide to the zinc surface. researchgate.netnih.gov Single-particle fluorescence microscopy studies have revealed the mechanistic basis for these solvent effects, showing that DMSO accelerates the initial oxidative addition step compared to THF. researchgate.netnih.gov

In other studies, 1,2-dimethoxyethane (B42094) (DME) has been shown to be unexpectedly crucial for the reactivity of organozinc halides in subsequent conjugate additions, yielding far superior results compared to THF. rsc.org This highlights that the solvent not only affects the formation of the reagent but also its behavior in further synthetic transformations. The solubility of the resulting organozinc species is also highly solvent-dependent; for instance, some reagents that are only marginally soluble in THF can be readily dissolved and synthesized in DMF or acetonitrile (CH3CN). uni-muenchen.de

SolventEffect on Formation/ReactivityMechanismCitation
Tetrahydrofuran (THF) Common solvent, but can be slow. Often used with additives like LiCl.LiCl in THF accelerates the solubilization of organozinc intermediates from the zinc surface. beilstein-journals.orgnih.gov
Dimethyl Sulfoxide (DMSO) Accelerates the rate of organozinc reagent generation.Accelerates the oxidative addition of the organoiodide to the zinc surface. researchgate.netnih.gov
N,N-Dimethylformamide (DMF) Used for reactions at higher temperatures and for reagents with poor solubility in other solvents.Polar aprotic nature facilitates the reaction; can dissolve a wider range of reagents. organic-chemistry.orguni-muenchen.de
1,2-Dimethoxyethane (DME) Can dramatically increase the reactivity of the organozinc reagent in subsequent reactions compared to THF.The precise role is complex, but it is crucial for the success of certain conjugate addition reactions. rsc.org
2-Methyl-THF (2-MeTHF) A viable alternative to THF.Used successfully for the direct insertion of zinc into alkyl bromides. beilstein-journals.org

Additives and ligands are essential for optimizing the synthesis of organozinc reagents, particularly from less reactive alkyl bromides and chlorides. numberanalytics.com They can activate the zinc metal, facilitate the insertion reaction, and solubilize the resulting organozinc species, leading to higher purity and yield.

Lithium Chloride (LiCl): The most significant and widely studied additive is lithium chloride. beilstein-journals.orgresearchgate.net Its presence is often essential for the efficient formation of alkylzinc bromides in THF at room temperature. beilstein-journals.orgresearchgate.net The primary role of LiCl is to solubilize the organozinc species (RZnX) from the surface of the zinc metal after it is formed. nih.govresearchgate.net This prevents the metal surface from becoming passivated and allows the reaction to proceed to completion. The presence of LiCl can lead to the formation of soluble zincate anions ([RZnX₂]⁻Li⁺), which are often more reactive than the simple organozinc halide. rsc.orgacs.org

Iodine (I₂): A catalytic amount of iodine is frequently used to activate the zinc metal. researchgate.netorganic-chemistry.org Iodine is thought to clean the zinc surface by removing the passivating oxide layer. It may also facilitate the reaction by converting the alkyl bromide to a more reactive alkyl iodide in situ. organic-chemistry.org This activation method is effective for a wide range of primary and secondary alkyl bromides and tolerates numerous functional groups. researchgate.net

Other Activating Agents: Other reagents used to activate zinc dust include 1,2-dibromoethane (B42909) and chlorotrimethylsilane (B32843) (TMSCl). beilstein-journals.orguni-muenchen.de These additives generate small amounts of extra halide ions, which can form zinc salts that may affect reagent stability. uni-muenchen.de

Ligands: In some cases, specific ligands are added to influence the reactivity and selectivity of the organozinc reagent in subsequent cross-coupling reactions. numberanalytics.com For example, N-methylimidazole (NMI) has been identified as a key additive for promoting high-yielding and stereoselective cross-couplings of alkylzinc iodides. organic-chemistry.org

Additive/LigandRoleTypical ConditionsCitation
Lithium Chloride (LiCl) Solubilizes the organozinc halide from the zinc surface, preventing passivation. Forms soluble zincate species.Stoichiometric amounts in THF. beilstein-journals.orgresearchgate.net
Iodine (I₂) Activates zinc metal, likely by removing the oxide layer and/or forming a more reactive alkyl iodide in situ.Catalytic amounts (1-5 mol%). researchgate.netorganic-chemistry.org
1,2-Dibromoethane Used as a zinc activator, often in conjunction with other agents.Used as an activator for zinc dust. beilstein-journals.orguni-muenchen.de
Chlorotrimethylsilane (TMSCl) Used as a zinc activator.Used as an activator for zinc dust. beilstein-journals.orguni-muenchen.de
N-Methylimidazole (NMI) Acts as a ligand to promote subsequent cross-coupling reactions.Used as an additive in Pd-catalyzed cross-couplings. organic-chemistry.org

Reactivity Profiles and Applications of Bromo 1 Propylbutyl Zinc in Carbon Carbon Bond Formation

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, provides the most effective methods for employing secondary organozinc reagents like bromo(1-propylbutyl)zinc in C-C bond formation. These reactions generally offer high functional group tolerance and proceed under mild conditions.

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst, is a cornerstone of C-C bond formation. For secondary alkylzinc reagents, palladium catalysis has been extensively studied to overcome competing side reactions. The key to a successful coupling is promoting the desired reductive elimination step over the undesired β-hydride elimination pathway. The choice of ligand on the palladium catalyst is critical in steering the reaction towards the desired product.

The formation of a C(sp³)–C(sp³) bond via Negishi coupling is a powerful tool for constructing complex aliphatic structures. While palladium catalysis is effective for many couplings, nickel-based systems have shown particular promise for the cross-coupling of secondary alkylzinc halides with primary alkyl halides. Research has demonstrated that in the presence of certain additives, such as Bu₄NI and 4-fluorostyrene (B1294925), even typically unreactive secondary alkylzinc iodides can undergo efficient coupling with primary alkyl iodides or bromides. This approach tolerates various functional groups, including free NH-groups.

For instance, the nickel-catalyzed coupling of secondary alkylzinc iodides with primary alkyl iodides proceeds in good yields, showcasing the potential for forming bonds between two distinct sp³-hybridized carbon centers.

Organozinc Reagent (R¹-ZnX)Alkyl Halide (R²-X)Catalyst SystemProduct (R¹-R²)Yield (%)
Cyclohexylzinc iodide1-IodopentaneNi(acac)₂ / 4-F-Styrene / Bu₄NIPentylcyclohexane78
Cyclopentylzinc iodide1-IodooctaneNi(acac)₂ / 4-F-Styrene / Bu₄NIOctylcyclopentane75
sec-Butylzinc iodide1-IodohexaneNi(acac)₂ / 4-F-Styrene / Bu₄NI3-Methylnonane71

The construction of C(sp³)–C(sp²) bonds is arguably the most developed application of secondary alkylzinc reagents in Negishi couplings. This transformation is vital for the alkylation of aryl and vinyl systems. Significant advancements have been made using palladium catalysts bearing bulky, electron-rich biaryldialkylphosphine ligands, such as CPhos. These ligands create a sterically demanding environment around the palladium center, which accelerates the rate of reductive elimination relative to β-hydride elimination. psu.edu This leads to high yields and excellent selectivity for the desired branched product over its linear isomer. psu.edunih.gov

This methodology has a broad substrate scope, successfully coupling a variety of secondary alkylzinc halides with an array of aryl bromides and activated aryl chlorides bearing diverse functional groups like esters, nitriles, and aldehydes. rsc.org

Organozinc ReagentAryl HalideCatalyst SystemProductYield (%)Branched:Linear Ratio
sec-Butylzinc bromide4-BromobenzonitrilePd(OAc)₂ / CPhos4-(sec-Butyl)benzonitrile94>50:1
Cyclohexylzinc bromide2-BromoanisolePd(OAc)₂ / CPhos1-Cyclohexyl-2-methoxybenzene92N/A
Isopropylzinc bromide1-Bromo-4-fluorobenzenePd(OAc)₂ / CPhos1-Fluoro-4-isopropylbenzene89>50:1
Cyclopentylzinc bromideMethyl 4-bromobenzoatePd(OAc)₂ / CPhosMethyl 4-cyclopentylbenzoate91N/A

The cross-coupling of secondary C(sp³)-hybridized organometallics with sp-hybridized electrophiles, such as alkynyl halides, is a less common transformation. The development of catalytic systems that can efficiently mediate this type of bond formation is an ongoing area of research. While the Negishi reaction is generally versatile, specific and high-yielding examples for the coupling of secondary alkylzinc halides like bromo(1-propylbutyl)zinc with terminal alkynyl halides are not extensively documented in the literature. This represents a challenging yet potentially valuable area for future methodology development.

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for Negishi cross-coupling reactions. organic-chemistry.org They have proven particularly effective in overcoming some of the challenges associated with secondary alkyl nucleophiles, such as isomerization. organic-chemistry.orgnih.gov For the coupling of secondary alkylzinc halides with aryl iodides, nickel-based systems using nitrogen-based ligands (e.g., terpyridine derivatives) have been shown to provide excellent yields and exceptionally high selectivity for the branched product, often with no detectable isomerization. organic-chemistry.orgresearchgate.net

An interesting aspect of these nickel-catalyzed systems is the influence of salt additives. The addition of lithium salts, such as LiBF₄, has been found to dramatically improve both the yield and the retention of the secondary alkyl structure for more challenging substrates. organic-chemistry.orgnih.gov This protocol is highly complementary to palladium-catalyzed methods and is effective for a wide range of aryl and heteroaryl iodides. researchgate.netmit.edu

Organozinc ReagentAryl HalideCatalyst SystemAdditiveProductYield (%)Branched:Linear Ratio
sec-Butylzinc iodideIodobenzeneNiCl₂(dme) / Terpyridine---sec-Butylbenzene82>500:1
Isopropylzinc iodide4-IodoanisoleNiCl₂(dme) / Terpyridine---4-Isopropylanisole91>500:1
Cyclohexylzinc iodide1-IodonaphthaleneNiCl₂(dme) / Terpyridine---1-Cyclohexylnaphthalene95N/A
sec-Butylzinc iodide4-IodoacetophenoneNiCl₂(dme) / TerpyridineLiBF₄4-(sec-Butyl)acetophenone88>500:1

Copper catalysis represents an even more economical and sustainable approach to cross-coupling reactions. While historically used in stoichiometric amounts, modern catalytic methods have expanded its utility. In the context of Negishi-type couplings, a significant breakthrough has been the development of a ligand-free, copper-catalyzed reaction between alkylzinc reagents and heteroaryl iodides. nih.gov

This method is noteworthy for its operational simplicity and its ability to couple primary, secondary, and tertiary alkylzinc reagents at room temperature without rearrangement or β-hydride elimination issues. psu.edunih.gov This is a distinct advantage over some palladium and nickel systems where such side reactions can be problematic. The reaction, catalyzed by simple copper(I) iodide, demonstrates that for certain substrate classes, an inexpensive and readily available catalyst can achieve transformations that are challenging for more traditional systems. The scope includes the successful coupling of secondary alkylzinc reagents like isopropylzinc and cyclohexylzinc with various iodo-substituted heterocycles. nih.gov

Organozinc ReagentHeteroaryl IodideCatalystProductYield (%)
Isopropylzinc bromide2-IodopyridineCuI2-Isopropylpyridine85
Cyclohexylzinc bromide3-IodoquinolineCuI3-Cyclohexylquinoline78
sec-Butylzinc bromide2-IodothiopheneCuI2-(sec-Butyl)thiophene81

Iron and Cobalt-Catalyzed Reactions

The utility of secondary alkylzinc reagents like bromo(1-propylbutyl)zinc is significantly enhanced through transition metal catalysis. Iron and cobalt, being more economical and environmentally benign than precious metals like palladium, have emerged as powerful catalysts for cross-coupling reactions involving these reagents.

Cobalt-catalyzed cross-coupling reactions enable the formation of C(sp²)–C(sp³) bonds by pairing alkylzinc halides with various (hetero)aryl halides. nih.goviaea.org These reactions typically proceed under mild conditions and demonstrate high efficiency. For instance, a catalytic system comprising cobalt(II) chloride (CoCl₂) and a bipyridine ligand can effectively couple functionalized secondary alkylzinc reagents with aryl bromides. nih.goviaea.org The stereochemical integrity of chiral centers, such as the one present in bromo(1-propylbutyl)zinc, is a crucial aspect of these transformations, with many cobalt-catalyzed reactions proceeding with high diastereoselectivity, particularly with cyclic substrates. nih.gov

Iron-catalyzed reactions, while less documented for secondary alkylzincs compared to their primary counterparts, also facilitate Negishi-type couplings. oup.com These reactions often involve the coupling of alkylzinc reagents with alkyl or aryl halides and can tolerate a variety of functional groups.

The table below summarizes representative cobalt-catalyzed cross-coupling reactions applicable to secondary alkylzinc reagents.

Alkylzinc ReagentCoupling PartnerCatalyst SystemProduct TypeTypical YieldReference
Secondary Alkyl-ZnBrAryl Bromide10% CoCl₂, 20% 2,2'-BipyridineAlkyl-Aryl70-90% nih.gov
Cyclohexyl-ZnIHeteroaryl Bromide10% CoCl₂, 20% 2,2'-BipyridineAlkyl-Heteroaryl80-95% nih.gov
3-Methylcyclohexyl-ZnI6-BromonicotinonitrileCoCl₂/Bipyridinecis-1,3-Disubstituted Cyclohexane80% (d.r. 91:9) nih.gov
Secondary Alkyl-ZnClAlkynyl BromideCoCl₂/BipyridineAlkylated Alkyne60-80% nih.goviaea.org

Uncatalyzed and Direct Reactions of Bromo(1-propylbutyl)zinc

While often employed in catalyzed reactions, organozinc halides can also react directly with certain electrophiles without the need for a transition metal catalyst.

Bromo(1-propylbutyl)zinc can undergo nucleophilic addition to the carbonyl carbon of aldehydes and ketones. This transformation is mechanistically similar to the Grignard reaction and is often referred to as a Barbier-type reaction when the organometallic reagent is generated in situ. wikipedia.orgnrochemistry.com Unlike the Reformatsky reaction, which specifically involves a zinc enolate derived from an α-halo ester, the direct addition of an alkylzinc halide like bromo(1-propylbutyl)zinc provides a secondary or tertiary alcohol upon acidic workup.

The reaction proceeds via a 1,2-addition mechanism where the alkyl group is transferred to the carbonyl carbon. wikipedia.org Due to the lower reactivity of organozinc reagents compared to Grignard reagents, these uncatalyzed additions can be sluggish and may require elevated temperatures. However, their reduced basicity makes them less prone to side reactions like enolization of the carbonyl substrate.

Organozinc ReagentCarbonyl CompoundReaction TypeProductReference
R-ZnBr (e.g., Bromo(1-propylbutyl)zinc)Aldehyde (R'-CHO)1,2-Nucleophilic AdditionSecondary Alcohol wikipedia.org
R-ZnBr (e.g., Bromo(1-propylbutyl)zinc)Ketone (R'-CO-R'')1,2-Nucleophilic AdditionTertiary Alcohol wikipedia.org

Cyclopropanation reactions, particularly the Simmons-Smith reaction, are a hallmark of organozinc chemistry. However, it is crucial to note that alkylzinc halides such as bromo(1-propylbutyl)zinc are not the reagents that perform the cyclopropanation. The active species in the Simmons-Smith reaction is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. This carbenoid then reacts with an alkene in a concerted, stereospecific manner to deliver a methylene (B1212753) (CH₂) group, forming the cyclopropane (B1198618) ring. Therefore, bromo(1-propylbutyl)zinc does not participate in this class of reactions.

Chemoselectivity and Functional Group Compatibility in Reactions of Primary Alkylzinc Bromides

A significant advantage of organozinc reagents, including secondary alkylzinc bromides, is their high degree of functional group compatibility. The C-Zn bond is less polarized and therefore less reactive and less basic than the C-Mg or C-Li bonds of Grignard or organolithium reagents. wikipedia.org This diminished reactivity allows for the presence of various functional groups in the organozinc reagent, the electrophile, or both, without side reactions.

Functional groups such as esters, nitriles, amides, ethers, and even ketones can be tolerated under the conditions used for preparing and reacting organozinc compounds. This compatibility obviates the need for protecting groups that are often required when using more reactive organometallics, leading to more efficient and atom-economical synthetic routes. sigmaaldrich.com

The following table compares the general compatibility of organozinc reagents with that of Grignard reagents.

Functional GroupCompatibility with Grignard Reagents (R-MgX)Compatibility with Organozinc Reagents (R-ZnX)
Ester (-COOR')Reactive (Addition)Tolerated
Nitrile (-CN)Reactive (Addition)Tolerated
Ketone (-COR')Reactive (Addition)Generally Tolerated (Slow Reaction)
Amide (-CONR'₂)Reactive (Deprotonation/Addition)Tolerated
Nitro (-NO₂)ReactiveGenerally Tolerated
Alkyl Halide (-Cl, -Br)Reactive (Wurtz Coupling)Tolerated
Aldehyde (-CHO)Reactive (Addition)Reactive (Addition)
Alcohol (-OH), Amine (-NH₂)Reactive (Acid-Base)Reactive (Acid-Base)

Stereochemical Control in Organozinc-Mediated Transformations

The use of chiral organozinc reagents or chiral catalysts in reactions involving organozinc compounds allows for a high degree of stereochemical control, enabling the synthesis of enantiomerically enriched products.

When a chiral organozinc reagent like bromo(1-propylbutyl)zinc reacts with a prochiral electrophile, such as a prochiral aldehyde, two diastereomeric products can be formed. The stereochemical outcome of such a reaction is determined by the facial selectivity of the nucleophilic attack. This selectivity can be influenced by both the existing stereocenter in the organozinc reagent (reagent control) and any stereocenters present in the substrate (substrate control).

In many cases, particularly with chiral ligands or catalysts, the stereochemistry of the addition is primarily dictated by the reagent, leading to predictable and high diastereoselectivity. nih.gov For example, the addition of a chiral secondary alkylzinc reagent to an aldehyde can proceed through a Zimmerman-Traxler-type transition state, where steric interactions between the substituents on the chiral zinc reagent and the aldehyde determine which face of the carbonyl is attacked. This allows for the synthesis of a specific diastereomer of the resulting secondary alcohol. Cobalt-catalyzed cross-coupling reactions using chiral cyclic secondary alkylzinc reagents have also been shown to proceed with very high levels of diastereocontrol. nih.gov

The table below illustrates a general pathway for a diastereoselective addition.

Chiral ReagentProchiral SubstrateTransition State ModelMajor Product DiastereomerMinor Product Diastereomer
(R/S)-Bromo(1-propylbutyl)zincProchiral Aldehyde (R'-CHO)Felkin-Anh or Cram Chelation ModelSyn Addition ProductAnti Addition Product

Enantioselective Synthesis via Chiral Catalysis

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the application of bromo(1-propylbutyl)zinc in enantioselective synthesis facilitated by chiral catalysis. While the field of asymmetric synthesis has extensively documented the utility of various organozinc reagents in the formation of chiral molecules, specific data, including detailed research findings and data tables for bromo(1-propylbutyl)zinc, are not present in the available body of research.

The general principles of enantioselective additions of organozinc compounds to carbonyls are well-established, relying on the formation of a chiral complex between a chiral ligand and the zinc reagent, which then delivers the organic group to a prochiral substrate in a stereocontrolled manner. Numerous chiral ligands, such as amino alcohols, BINOL derivatives, and phosphoramidites, have been successfully employed with simpler alkylzinc reagents (e.g., diethylzinc) and functionalized alkylzinc halides. nih.govacs.orgnih.gov These reactions are pivotal for producing enantiomerically enriched secondary alcohols, which are valuable intermediates in pharmaceuticals and fine chemicals. wikipedia.orgmdpi.com

However, the specific reactivity, yields, and enantiomeric excesses achievable with the secondary, sterically demanding 1-propylbutyl group from bromo(1-propylbutyl)zinc in such catalytic systems have not been specifically investigated or reported. Consequently, there is no empirical data to present in the form of interactive data tables or to discuss as detailed research findings for this particular reagent. The lack of specific data precludes a detailed discussion on its unique reactivity profile in the context of chiral catalysis.

Further research would be necessary to explore the potential of bromo(1-propylbutyl)zinc in this domain and to characterize its behavior with various chiral catalysts and substrates. Such studies would be essential to determine if this specific reagent offers any advantages or unique reactivity in the landscape of asymmetric carbon-carbon bond formation.

Mechanistic Investigations into Reactions Involving Bromo 1 Propylbutyl Zinc

Elucidation of Organozinc Reagent Structure in Solution

The reactivity of bromo(1-propylbutyl)zinc is intrinsically linked to its structure in solution. Like other organozinc halides, it exists in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of two molecules of the organozinc halide (RZnX) into a dialkylzinc species (R₂Zn) and a zinc halide salt (ZnX₂).

Schlenk Equilibrium for Bromo(1-propylbutyl)zinc:

2 (1-propylbutyl)ZnBr ⇌ (1-propylbutyl)₂Zn + ZnBr₂

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of coordinating additives. wikipedia.org In coordinating solvents like tetrahydrofuran (B95107) (THF), the equilibrium generally favors the organozinc halide. wikipedia.org However, the addition of salts like lithium chloride can shift the equilibrium. escholarship.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of organozinc reagents in solution. nih.govacs.orguci.edu By analyzing NMR spectra, researchers can gain information about the different zinc species present in solution and their relative concentrations. nih.govcaltech.edu For instance, distinct signals may be observed for the alkyl groups attached to the monoalkylzinc halide and the dialkylzinc species. caltech.edu The presence of additives can also be observed to influence the chemical shifts and coupling constants, providing further insight into the coordination environment of the zinc center. nih.gov

TechniqueInformation GainedKey Findings
NMR Spectroscopy Identifies and quantifies the different zinc species in solution (RZnX, R₂Zn).The Schlenk equilibrium is a fundamental aspect of organozinc halide solutions. wikipedia.orgnih.gov
Combined Single-Particle Fluorescence Microscopy and NMR Spectroscopy Provides insights into the formation and solution structure of organozinc reagents.Lithium salts can influence the solubilization of zinc-surface intermediates and the resulting solution structure. escholarship.orguci.edunih.gov

Oxidative Addition Mechanisms in Transition Metal Catalysis

Bromo(1-propylbutyl)zinc is a key nucleophilic partner in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.org A critical step in the catalytic cycle of these reactions is the oxidative addition of an organic halide to a low-valent transition metal center, typically palladium(0) or nickel(0). nih.govlibretexts.org This step involves the insertion of the metal into the carbon-halogen bond, leading to an increase in the metal's oxidation state (e.g., from Pd(0) to Pd(II)). libretexts.orgyoutube.com

The general mechanism for a Negishi coupling reaction is as follows:

Oxidative Addition: The active catalyst, a low-valent metal complex, reacts with the organic halide (R¹-X) to form an organometallic intermediate. nih.govillinois.edu

Transmetalation: The organozinc reagent, in this case, bromo(1-propylbutyl)zinc, transfers its organic group to the metal center of the intermediate from the previous step. illinois.edu

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired new carbon-carbon bond (R¹-R²) and regenerating the low-valent metal catalyst. nih.govillinois.edu

Transmetalation Pathways and Identification of Active Organozinc Species (e.g., Higher-Order Zincates)

The transmetalation step, where the 1-propylbutyl group is transferred from zinc to the transition metal catalyst, is a pivotal moment in the catalytic cycle. illinois.edu While the simple organozinc halide or the dialkylzinc species from the Schlenk equilibrium can participate in transmetalation, recent research suggests that more reactive species, known as higher-order zincates, may be the primary transmetalating agents. uni-muenchen.denih.govresearchgate.netnih.gov

Higher-order zincates are anionic complexes formed by the reaction of organozinc compounds with salts, such as lithium or magnesium halides. uni-muenchen.denih.gov These species are more nucleophilic than their neutral counterparts, which can accelerate the transmetalation process. researchgate.netnih.gov The formation of these zincates can be promoted by the addition of salts or by using polar aprotic solvents. nih.gov

Studies have shown that in some Negishi coupling reactions, the presence of higher-order zincates is crucial for achieving high yields and selectivities. researchgate.netnih.govchemrxiv.org The identification and characterization of these active species are often accomplished through a combination of techniques, including NMR spectroscopy and mass spectrometry, sometimes on isotopically labeled compounds. nih.govuni-muenchen.de

Reductive Elimination Steps in Catalytic Cycles

The final step in the catalytic cycle is reductive elimination, where the newly formed carbon-carbon bond is created, and the product is released from the transition metal center, regenerating the active catalyst. nih.govnih.gov For the coupling of bromo(1-propylbutyl)zinc, this step involves the formation of a bond between the 1-propylbutyl group and the organic group from the initial organic halide.

A significant challenge in the cross-coupling of secondary alkylzinc reagents like bromo(1-propylbutyl)zinc is the potential for a competing side reaction called β-hydride elimination. nih.gov This process can lead to the formation of an alkene and a metal-hydride species, reducing the yield of the desired cross-coupled product. The choice of ligand on the transition metal catalyst is critical in promoting the rate of reductive elimination over β-hydride elimination. nih.gov Bulky and electron-rich phosphine (B1218219) ligands have been shown to be effective in suppressing this undesired pathway. nih.gov

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical studies, particularly using Density Functional Theory (DFT), have become invaluable tools for investigating the intricate details of reaction mechanisms involving organozinc reagents. researchgate.net These methods allow researchers to model the structures of reactants, intermediates, and transition states, and to calculate the energy barriers associated with different reaction pathways.

For reactions involving bromo(1-propylbutyl)zinc, computational studies can help to:

Clarify the relative stabilities of different species in the Schlenk equilibrium.

Elucidate the mechanism of oxidative addition and the role of the ligands on the catalyst. tdx.cat

Investigate the energetics of transmetalation from different organozinc species, including higher-order zincates.

Compare the energy barriers for reductive elimination and β-hydride elimination, providing insights into selectivity. researchgate.net

These theoretical investigations complement experimental findings and provide a deeper understanding of the factors that control the reactivity and selectivity of these important reactions.

In Situ Spectroscopic Investigations of Reaction Intermediates and Reaction Progress

To gain a real-time understanding of reaction mechanisms, chemists employ in situ spectroscopic techniques. These methods allow for the direct observation of reactants, intermediates, and products as the reaction proceeds, without the need for isolation. core.ac.uk

For reactions involving bromo(1-propylbutyl)zinc, common in situ spectroscopic methods include:

Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of starting materials and the appearance of products by tracking characteristic vibrational frequencies. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the species present in the reaction mixture at various time points. nih.govnih.gov

These in situ studies are crucial for identifying transient intermediates that may not be observable by conventional analytical methods and for constructing accurate reaction profiles. core.ac.uk This information is vital for optimizing reaction conditions and for the rational design of more efficient catalytic systems.

Advanced Topics and Future Research Directions for Primary Alkylzinc Halides

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of primary alkylzinc halides is often modulated through catalysis, with significant research dedicated to discovering new catalytic systems that offer improved performance. While less reactive than their Grignard or organolithium counterparts, this moderate reactivity allows for excellent functional group tolerance, a feature that chemists aim to preserve while enhancing reaction efficiency. acs.orgacs.org

Key advancements have been made using transition metal catalysts, particularly nickel and palladium, for cross-coupling reactions like the Negishi coupling. thieme-connect.comresearchgate.net Research focuses on the design of ligands and the use of additives to overcome challenges such as slow reaction rates and side reactions. For instance, a combination of a palladium catalyst, such as PdCl₂(Amphos)₂, with the additive N-methylimidazole (N-MeIm) has been shown to dramatically improve yields and selectivity in couplings between alkylzinc reagents and alkenyl halides. nih.govorganic-chemistry.org This system effectively minimizes undesired side reactions and maintains the stereochemistry of the reactants. nih.govorganic-chemistry.org

Nickel-based catalysts have also garnered significant attention. researchgate.netnih.gov A notable development is the use of nickel-diazadiene complexes to catalyze the formation of arylzinc reagents from aryl sulfonates, which are typically unreactive towards direct zinc insertion. nih.govd-nb.info For alkylzinc halides, systems involving Ni(acac)₂ and additives like 4-fluorostyrene (B1294925) or Bu₄NI have been developed to facilitate cross-couplings between two different alkyl groups, a traditionally challenging transformation. acs.org

Table 1: Comparison of Catalytic Systems for Cross-Coupling of Alkylzinc Halides

Catalyst System Additive(s) Target Reaction Key Advantages Reference(s)
PdCl₂(Amphos)₂ N-Methylimidazole Alkenyl Halide + Alkylzinc Halide High yields (>99%), excellent stereoretention. organic-chemistry.org nih.govorganic-chemistry.org
Ni(acac)₂ Bu₄NI, 4-Fluorostyrene Primary Alkyl Iodide + Alkylzinc Iodide Enables coupling of unreactive alkylzinc iodides. acs.org acs.org
NiCl₂-Diazadiene None Aryl Sulfonate + Zinc Dust Generates organozinc reagents from unreactive precursors. nih.gov nih.govd-nb.info
Cobalt(II) Chloride Nitrogen Ligands Alkyl Iodide + Dialkylzinc Allows C(sp³)–C(sp³) coupling at room temperature. researchgate.net researchgate.net

Future work is directed towards creating catalysts with lower environmental impact, higher turnover numbers, and the ability to function under milder conditions, further broadening the applicability of primary alkylzinc halides in synthesis.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for building molecular complexity. organic-chemistry.org Primary alkylzinc halides are increasingly being utilized as non-stabilized C(sp³)-nucleophiles in these processes.

A significant area of research is the catalyst-free, three-component coupling of mixed aliphatic organozinc reagents, Michael acceptors, and electrophiles like aldehydes or imines. mdpi.com These reactions can produce β-hydroxycarbonyl and β-aminocarbonyl compounds in very high yields. mdpi.com Similarly, primary alkylzinc reagents participate effectively in the multicomponent Mannich reaction to produce densely substituted amines. nih.gov

The choice of precursor and solvent is critical. While organozinc iodides react efficiently in acetonitrile (B52724), the corresponding bromides (which are often more stable and economical) require different conditions. beilstein-journals.orgnih.gov Research has shown that alkylzinc bromides, the class to which Zinc, bromo(1-propylbutyl)- belongs, can be generated from the parent alkyl bromide in solvents like tetrahydrofuran (B95107) (THF) and successfully used in Mannich reactions, provided that an additive like lithium chloride (LiCl) is present to enhance nucleophilicity. beilstein-journals.orgnih.gov Interestingly, in THF with LiCl, primary organozinc bromides have been found to be more reactive than secondary ones, a reversal of the trend observed with organozinc iodides in acetonitrile. beilstein-journals.orgnih.gov

Cascade reactions, which involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, are also a target for organozinc chemistry. wikipedia.org The integration of a primary alkylzinc halide addition into a sequence, for example, a propargylation/amination/cycloisomerization process catalyzed by zinc(II) chloride, allows for the rapid one-pot synthesis of complex heterocyclic structures like substituted pyrroles. rsc.org

Table 2: Examples of Multicomponent Reactions Involving Primary Alkylzinc Halides

Reaction Type Components Product Type Key Features Reference(s)
Formal Conjugate Addition/Aldol Alkylzinc, Michael Acceptor, Aldehyde β-Hydroxycarbonyl Catalyst-free, high yields (73-99%). mdpi.com mdpi.com
Mannich Reaction Alkylzinc Bromide, Aldehyde, Secondary Amine α-Branched Amine Requires LiCl in THF; primary alkylzincs are highly reactive. beilstein-journals.org nih.govbeilstein-journals.orgnih.gov
Propargylation/Amination/Cycloisomerization Propargylic Acetate, Enoxysilane, Primary Amine, ZnCl₂ Substituted Pyrrole Zinc(II) catalyzes three distinct steps in one pot. rsc.org rsc.org

Future research will likely focus on designing more elaborate and programmable cascade sequences initiated by the addition of a primary alkylzinc halide, enabling the synthesis of highly complex targets in a single, efficient operation.

Sustainable and Green Chemistry Approaches in Organozinc Synthesis and Utilization

In line with the principles of green chemistry, significant efforts are being made to develop more sustainable methods for both the synthesis and use of organozinc reagents. researchgate.net These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One major advancement is the development of continuous flow synthesis for organozinc compounds. acs.org Preparing these reagents in a flow reactor from zinc metal and an alkyl halide offers superior safety, control over reaction parameters, and scalability compared to traditional batch methods. acs.orgresearchgate.net This technology has been successfully applied on both laboratory and pilot scales, achieving high yields and allowing for the use of highly concentrated reagents, which intensifies the process. acs.orgacs.org

The choice of starting materials and solvents also plays a crucial role. The use of alkyl bromides instead of the more reactive but less stable and more expensive alkyl iodides is a key advantage. beilstein-journals.orgnih.gov Furthermore, research into replacing traditional solvents with more environmentally benign alternatives is ongoing. While many organozinc preparations use solvents like THF or dimethylformamide, some Barbier-type reactions, which are similar one-pot processes, can be conducted in water, representing a significant green advantage. libretexts.org

Another sustainable strategy is the direct insertion of zinc into the C-Br bond of alkyl bromides, which is an atom-economical method for generating the reagent. beilstein-journals.orgresearchgate.net While this can require activation of the zinc metal or elevated temperatures, it avoids the need for pre-forming other organometallic reagents for transmetalation. thieme-connect.denih.gov

Applications in Specialized Chemical Synthesis (e.g., Medicinal Chemistry Building Blocks, Material Science)

The unique properties of primary alkylzinc halides make them valuable reagents in specialized areas of chemical synthesis, particularly in medicinal chemistry. Organometallic reagents are fundamental tools for producing active pharmaceutical ingredients (APIs). acs.org The ability of organozinc compounds to tolerate a wide array of sensitive functional groups (e.g., esters, nitriles, amides) makes them ideal for the late-stage functionalization of complex molecules. sigmaaldrich.com

Primary alkylzinc halides are used to synthesize key building blocks for medicinal chemistry, such as α-branched amines and complex ketones. nih.govorganic-chemistry.org For example, their addition to imines or their derivatives in Mannich-type reactions provides direct access to complex amine structures that are prevalent in pharmaceuticals. nih.govbeilstein-journals.orgnih.gov Zinc(II) itself, as a mild Lewis acid catalyst, is also used in reactions to synthesize important drug molecules, such as the antihypertensive drug metoprolol. nih.gov

In material science, organozinc reagents contribute to the synthesis of complex organic molecules that can serve as precursors to polymers, liquid crystals, or other functional materials. organic-chemistry.org For instance, they can be used in palladium-catalyzed reactions to create functionalized tetraarylphosphonium salts, which have applications as phase-transfer catalysts or ionic liquids. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.